molecular formula C14H21NO B11886770 2-(2-Ethoxyphenyl)azepane CAS No. 383130-86-7

2-(2-Ethoxyphenyl)azepane

Cat. No.: B11886770
CAS No.: 383130-86-7
M. Wt: 219.32 g/mol
InChI Key: CYEBPDMMZZELNP-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenyl)azepane is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an ethoxy group attached to the phenyl ring, which is further connected to the azepane ring. Azepanes are known for their diverse applications in synthetic chemistry and pharmaceutical research due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyphenyl)azepane can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-ethoxyphenylamine with a suitable cyclizing agent can lead to the formation of the azepane ring. The reaction conditions typically involve the use of a base and a solvent, such as ethanol, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of a precursor compound in the presence of a palladium catalyst. This method allows for the selective formation of the azepane ring with high yield and purity. The reaction is typically carried out under mild conditions, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyphenyl)azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The ethoxy group or the phenyl ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents, such as bromine or chlorine, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in halogenated derivatives or other substituted compounds.

Scientific Research Applications

2-(2-Ethoxyphenyl)azepane has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an inhibitor or modulator of specific biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenyl)azepane involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Azepane: The parent compound without the ethoxyphenyl group.

    2-Phenylazepane: Similar structure but without the ethoxy group.

    2-(2-Methoxyphenyl)azepane: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness

2-(2-Ethoxyphenyl)azepane is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to other similar compounds.

Properties

CAS No.

383130-86-7

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-(2-ethoxyphenyl)azepane

InChI

InChI=1S/C14H21NO/c1-2-16-14-10-6-5-8-12(14)13-9-4-3-7-11-15-13/h5-6,8,10,13,15H,2-4,7,9,11H2,1H3

InChI Key

CYEBPDMMZZELNP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2CCCCCN2

Origin of Product

United States

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